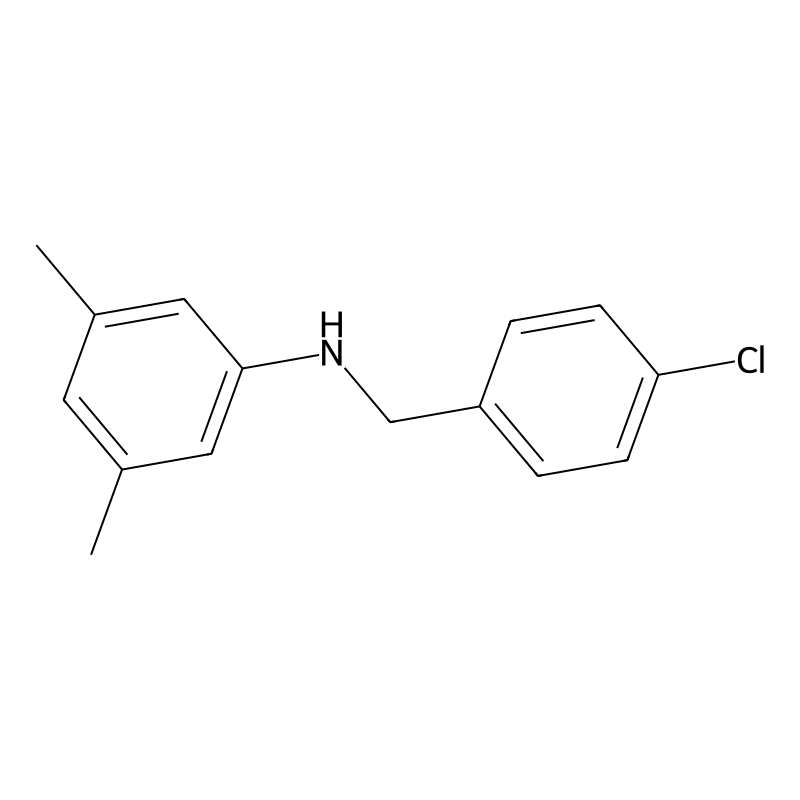

N-(4-Chlorobenzyl)-3,5-dimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-Chlorobenzyl)-3,5-dimethylaniline is an organic compound characterized by its molecular formula . It features a chlorobenzyl group attached to a 3,5-dimethylaniline moiety, which contributes to its unique properties. This compound is primarily utilized as an intermediate in the synthesis of various organic molecules and has garnered attention for its potential biological activities.

The primary reaction involving N-(4-Chlorobenzyl)-3,5-dimethylaniline is its formation through nucleophilic substitution. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with 3,5-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is conducted in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the conversion of reactants to product.

Other

N-(4-Chlorobenzyl)-3,5-dimethylaniline exhibits significant biological activity, particularly in enzyme inhibition studies. Its structure allows it to interact with specific molecular targets, potentially modulating their activity. Research indicates that compounds with similar structures can influence various biological pathways, making this compound a candidate for further pharmacological exploration.

The synthesis of N-(4-Chlorobenzyl)-3,5-dimethylaniline generally follows these steps:

- Preparation of Reactants: Obtain 4-chlorobenzyl chloride and 3,5-dimethylaniline.

- Reaction Setup: In a round-bottom flask, mix the two reactants in an organic solvent (e.g., dichloromethane).

- Base Addition: Add a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid produced during the reaction.

- Reflux: Heat the mixture under reflux conditions for several hours to ensure complete reaction.

- Product Isolation: After completion, cool the mixture and extract the product using standard organic extraction techniques.

This method can be adapted for industrial production using continuous flow reactors to enhance yield and purity.

N-(4-Chlorobenzyl)-3,5-dimethylaniline serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceuticals: Used in the development of new drugs due to its potential biological activities.

- Agrochemicals: Functions as a building block for pesticides and herbicides.

- Material Science: Employed in producing specialty chemicals and polymers due to its unique chemical properties.

Studies focusing on N-(4-Chlorobenzyl)-3,5-dimethylaniline have highlighted its interactions with various enzymes and receptors. These interactions can lead to modulation of biological processes, making it valuable for research into drug design and development. The compound's ability to inhibit specific enzyme activities suggests potential therapeutic applications in treating diseases related to those enzymes.

N-(4-Chlorobenzyl)-3,5-dimethylaniline can be compared with several similar compounds based on structural and functional characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Fluorobenzyl)-3,5-dimethylaniline | Contains fluorine instead of chlorine | Enhanced binding affinity due to fluorine presence |

| N-(4-Methylbenzy)-3,5-dimethylaniline | Methyl group instead of chlorine | Potentially different biological activity |

| N,N-Dimethyl-4-chloroaniline | Lacks the benzyl group | Different reactivity and application scope |

These compounds share similarities in their aniline structure but differ significantly in their substituents, which influence their chemical behavior and biological activity .